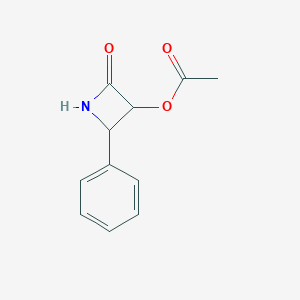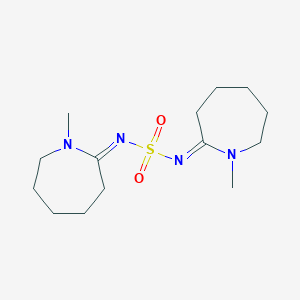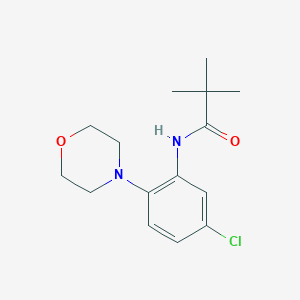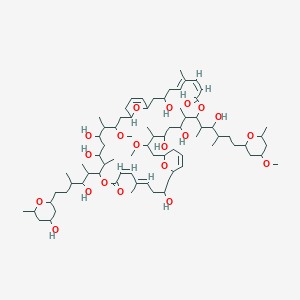
Soladulcoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Soladulcoside A is a naturally occurring sweetener that is extracted from the fruits of Solanum dulcamara, also known as bittersweet nightshade. It is a glycoside compound that has been found to be 300 times sweeter than sucrose. This compound is a promising alternative to artificial sweeteners and sugar due to its natural origin and low-calorie content.
Wirkmechanismus
Soladulcoside A works by binding to the sweet taste receptor on the tongue. This receptor is responsible for detecting sweet tastes in food. When this compound binds to the receptor, it sends a signal to the brain that a sweet taste has been detected. Unlike sugar, this compound is not metabolized by the body and does not contribute to the calorie intake.
Biochemical and Physiological Effects:
This compound has been found to have no significant effect on blood glucose levels in humans. It is also safe for consumption by individuals with diabetes. This compound has been found to have antioxidant properties and may have potential as an anti-inflammatory agent. It has also been found to have a positive effect on gut microbiota.
Vorteile Und Einschränkungen Für Laborexperimente
Soladulcoside A is a promising alternative to artificial sweeteners and sugar in lab experiments due to its low-calorie content and natural origin. It is also safe for consumption by humans and has no reported side effects. However, the high cost of extraction and purification may limit its use in lab experiments.
Zukünftige Richtungen
There are several future directions for Soladulcoside A research. One area of research is the development of this compound as a natural sweetener in food and beverage products. Another area of research is the potential use of this compound as an anti-inflammatory agent and for its antioxidant properties. Further studies are also needed to understand the mechanism of action and long-term effects of this compound on human health.
Synthesemethoden
Soladulcoside A is extracted from the fruits of Solanum dulcamara. The extraction process involves crushing the fruit and soaking it in a solvent such as ethanol or methanol. The solvent is then evaporated to obtain this compound in a crystalline form. The purity of this compound can be improved by further purification techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Soladulcoside A has been extensively studied for its potential as a natural sweetener. It has been found to be safe for human consumption and has no reported side effects. This compound is a promising alternative to artificial sweeteners and sugar due to its low-calorie content. It is also being studied for its potential as an anti-inflammatory agent and for its antioxidant properties.
Eigenschaften
CAS-Nummer |
137031-53-9 |
|---|---|
Molekularformel |
C39H62O15 |
Molekulargewicht |
770.9 g/mol |
IUPAC-Name |
(1R,2S,3R,3'R,4R,5'S,7S,8R,9S,12S,13S,16S,18S)-16-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5'-dihydroxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one |
InChI |
InChI=1S/C39H62O15/c1-15-12-23(41)39(54-34(15)48)16(2)24-32(53-39)28(44)25-20-7-6-18-13-19(8-10-37(18,4)21(20)9-11-38(24,25)5)50-36-33(30(46)27(43)22(14-40)51-36)52-35-31(47)29(45)26(42)17(3)49-35/h15-33,35-36,40-47H,6-14H2,1-5H3/t15-,16+,17+,18+,19+,20-,21+,22-,23+,24+,25-,26+,27-,28-,29-,30+,31-,32-,33-,35+,36-,37+,38-,39?/m1/s1 |
InChI-Schlüssel |
BVALVRBXQYLPOW-PDVVVGIASA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H](C2([C@H]([C@H]3[C@@H](O2)[C@@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O)C)OC1=O)O |
SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Kanonische SMILES |
CC1CC(C2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)O)C)OC1=O)O |
Synonyme |
3 beta,15 alpha,23 alpha-trihydroxy-5 alpha-spirostan-26-one 3-O-alpha-rhamnopyranosyl-(1-2)-beta-glucopyranoside soladulcoside A |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-3,4-dimethoxybenzamide](/img/structure/B237593.png)
![5-bromo-2-methoxy-3-methyl-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B237595.png)

![N-[3-chloro-2-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B237603.png)



![N-[(3-chloro-2-piperidin-1-ylphenyl)carbamothioyl]propanamide](/img/structure/B237623.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methoxybenzamide](/img/structure/B237633.png)


